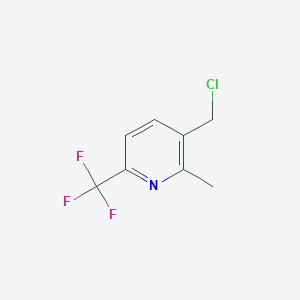

3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKHRMBSNRCFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733148 | |

| Record name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917396-29-3 | |

| Record name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The pyridine ring, a ubiquitous motif in bioactive molecules, provides a key scaffold for presenting these enhanced properties.

The compound 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine stands out as a particularly valuable intermediate. Its trifluoromethyl group at the 6-position and the reactive chloromethyl handle at the 3-position, ortho to a methyl group, create a unique electronic and steric environment. This arrangement makes it a highly sought-after building block for constructing complex molecular architectures with potent biological activity. This guide provides an in-depth analysis of the most logical and field-proven synthetic pathways to this target molecule, moving beyond simple procedural lists to explain the underlying chemical causality and strategic considerations inherent in each step.

Retrosynthetic Analysis: Deconstructing the Target

A logical synthesis begins with a sound retrosynthetic strategy. The primary disconnection points for our target molecule are the C-Cl bond of the chloromethyl group and the functionalization of the pyridine core itself. This analysis reveals a key precursor: the corresponding alcohol, which can be accessed from either a carboxylic acid or an aldehyde.

Caption: Retrosynthetic analysis of the target compound.

This analysis points to two primary and scientifically robust pathways, originating from 2-methyl-6-(trifluoromethyl)nicotinic acid and its corresponding aldehyde. A third, more direct but challenging route involving radical chlorination will also be considered for its theoretical interest.

Pathway I: The Carboxylic Acid Route

This is arguably the most reliable and scalable pathway, leveraging the stable and often commercially available 2-methyl-6-(trifluoromethyl)nicotinic acid as the starting point.[1][3]

Step 1: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

The initial challenge is the selective reduction of the carboxylic acid moiety to a primary alcohol without affecting the trifluoromethyl group or the pyridine ring.

-

Causality of Reagent Choice: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation, they can be pyrophoric and less selective. A superior choice for this specific substrate is a borane complex, such as Borane-Tetrahydrofuran (BH₃·THF). Borane complexes are known for their high chemoselectivity in reducing carboxylic acids in the presence of many other functional groups. The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the desired alcohol. A published procedure for a structurally similar substrate validates this approach.[4]

Step 2: Chlorination of 3-(Hydroxymethyl)-2-methyl-6-(trifluoromethyl)pyridine

The final step is the conversion of the primary alcohol to the target chloromethyl compound. This is a classic nucleophilic substitution reaction.

-

Causality of Reagent Choice: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. Its advantages are threefold:

-

Mechanism: It reacts with the alcohol to form a chlorosulfite intermediate. The pyridine nitrogen can then act as an internal base or a Lewis base catalyst, facilitating an Sₙ2 displacement by the chloride ion.

-

Byproducts: The reaction byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases, simplifying purification.

-

Mild Conditions: The reaction typically proceeds efficiently at or slightly above room temperature.

-

The use of N,N-dimethylformamide (DMF) as a catalyst is also common in similar chlorinations, proceeding through the formation of a Vilsmeier-Haack type reagent which is highly reactive.[5]

Caption: Workflow for the Carboxylic Acid Pathway.

Pathway II: The Aldehyde Route

This pathway offers an alternative entry point, starting from 2-methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde. This aldehyde is a known compound and can be prepared via the oxidation of the corresponding alcohol.[6][7][8]

Step 1: Reduction of the Aldehyde

The aldehyde must first be reduced to the same primary alcohol intermediate as in Pathway I.

-

Causality of Reagent Choice: For the reduction of an aldehyde, a much milder reducing agent than borane is sufficient and preferable. Sodium borohydride (NaBH₄) is ideal. It is inexpensive, easy to handle, and highly selective for aldehydes and ketones. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature and is usually complete within a few hours.

Step 2: Chlorination of the Alcohol

This step is identical to that described in Pathway I (Section 2.2), employing thionyl chloride to convert the alcohol to the final product.

Pathway III: The Radical Chlorination Route (A Theoretical Consideration)

A more direct, albeit challenging, approach would be the direct radical chlorination of 2,3-dimethyl-6-(trifluoromethyl)pyridine.

-

The Challenge of Regioselectivity: This pathway is predicated on the ability to selectively chlorinate the methyl group at the 3-position over the one at the 2-position. Radical chlorination, typically initiated by UV light or a radical initiator like AIBN, proceeds via a hydrogen abstraction mechanism to form a carbon-centered radical.[9] The stability of the resulting benzylic-type radicals on the pyridine ring would be similar, making it difficult to achieve high regioselectivity. One might expect a statistical mixture of products, including dichlorinated species, which would necessitate a difficult chromatographic separation. While methods for the chlorination of methylpyridines exist, achieving selective monochlorination at a specific position in the presence of another is non-trivial.[10][11] For this reason, this pathway is less synthetically viable for producing a clean, single isomer product compared to the functional group interconversion routes.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Steps | Advantages | Disadvantages |

| I: Carboxylic Acid | 2-Methyl-6-(trifluoromethyl)nicotinic acid | BH₃·THF, SOCl₂ | 2 | High selectivity, reliable transformations. | Borane reagents require careful handling. |

| II: Aldehyde | 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde | NaBH₄, SOCl₂ | 2 | Utilizes mild and inexpensive reagents. | Starting aldehyde may be less common than the acid. |

| III: Radical Route | 2,3-Dimethyl-6-(trifluoromethyl)pyridine | Cl₂, UV light/AIBN | 1 | Most direct route. | Poor regioselectivity, difficult purification. |

Detailed Experimental Protocols

The following protocols are self-validating systems, based on established chemical principles and analogous transformations reported in the literature.

Protocol 6.1: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic Acid (Pathway I, Step 1)

Objective: To synthesize [3-(Hydroxymethyl)-2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanol.

Methodology (Adapted from[4]):

-

To a dry, nitrogen-flushed round-bottom flask, add 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq).

-

Dissolve the acid in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-THF complex in THF (approx. 1.0 M, 2.5-3.0 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M aqueous HCl.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography if necessary.

Protocol 6.2: Chlorination of [3-(Hydroxymethyl)-2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanol (Pathway I/II, Final Step)

Objective: To synthesize 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine.

Methodology (Adapted from[5]):

-

In a fume hood, charge a dry round-bottom flask with the alcohol intermediate (1.0 eq).

-

Add an appropriate solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise. A catalytic amount of DMF (0.1 eq) can be added at this stage if desired.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize excess thionyl chloride.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine, can be purified by vacuum distillation or column chromatography.

Conclusion

The synthesis of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is most effectively and reliably achieved through a two-step sequence starting from either 2-methyl-6-(trifluoromethyl)nicotinic acid or its corresponding aldehyde. The carboxylic acid pathway, involving a selective borane reduction followed by chlorination with thionyl chloride, represents a robust and scalable method suitable for laboratory and potential pilot-plant production. The aldehyde route provides a viable alternative contingent on the availability of the starting material. Direct radical chlorination, while theoretically appealing for its atom economy, presents significant regioselectivity challenges that render it impractical for producing a high-purity final product. The choice between Pathway I and II will ultimately be dictated by the cost and availability of the respective starting materials.

References

- General procedure for the synthesis of 2-chloro-3-trifluoromethyl-5-nitropyridine from 2-hydroxy-5-nitro-3-trifluoromethylpyridine. ChemicalBook.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed.

- Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

- Preparation of 2-chloro-5-trifluoromethylpyridine. Google Patents.

- 2-Methyl-6-(trifluoromethyl)nicotinic acid. MySkinRecipes.

- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.

- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate.

- 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE. ChemicalBook.

- Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. ResearchGate.

- Synthesis of 6-(Trifluoromethyl)nicotinic acid. ChemicalBook.

- 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID. ChemicalBook.

- 3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine. BLDpharm.

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.

- The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. NINGBO INNO PHARMCHEM CO.,LTD.

- (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol synthesis. ChemicalBook.

- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin.

- Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications.

- Preparation method of 2-pyridine carboxaldehyde. Google Patents.

- 2-Chloro-6-(trifluoromethyl)pyridine. PubChem.

- 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Huimeng Bio-tech.

-

Radical Chlorination of alkanes. YouTube. Available at: [Link]

- 2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem.

Sources

- 1. 2-Methyl-6-(trifluoromethyl)nicotinic acid [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [chemicalbook.com]

- 4. (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol synthesis - chemicalbook [chemicalbook.com]

- 5. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE | 386704-12-7 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. m.youtube.com [m.youtube.com]

- 10. asianpubs.org [asianpubs.org]

- 11. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine chemical properties

An In-depth Technical Guide to 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Trifluoromethylpyridine (TFMP) derivatives are established as critical structural motifs for modulating the physicochemical and biological properties of active ingredients.[1][2] This document details the known chemical properties, predicted spectroscopic characteristics, a plausible synthetic pathway, and the core reactivity of this versatile building block. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this reagent in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of Trifluoromethylpyridines

The incorporation of fluorine and fluorine-containing functional groups into organic molecules is a proven strategy in modern medicinal chemistry for enhancing pharmacological profiles.[3] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly improve a drug candidate's cell permeability, binding affinity, and resistance to metabolic degradation.[3][4]

When appended to a pyridine scaffold—a privileged heterocycle in numerous approved drugs—the trifluoromethyl group creates a powerful synthon for discovery programs.[1][4] 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine (Figure 1) emerges as a particularly valuable intermediate. It combines the beneficial properties of the TFMP core with a highly reactive chloromethyl group, providing a direct handle for covalent modification and integration into larger, more complex molecular architectures.

Figure 1. Chemical Structure of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine

Figure 1. Chemical Structure of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably identified from chemical supplier data and predicted based on its structure.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | - |

| CAS Number | 917396-29-3 | [5] |

| Molecular Formula | C₈H₇ClF₃N | [6] |

| Molecular Weight | 209.60 g/mol | [5][6] |

| Purity (Typical) | ≥95% | [5] |

| Appearance | Solid (predicted) | - |

Predicted Spectroscopic Profile

A robust understanding of a compound's spectroscopic signature is critical for reaction monitoring and quality control. The following are the expected analytical characteristics for 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine.

-

¹H NMR: The proton NMR spectrum is expected to be clean and informative. Key signals would include a singlet for the C2-methyl protons (δ ≈ 2.5-2.7 ppm), a sharp singlet for the benzylic-type chloromethyl protons (δ ≈ 4.7-4.9 ppm), and two distinct doublets in the aromatic region corresponding to the two protons on the pyridine ring (δ ≈ 7.5-8.0 ppm).

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the methyl carbon (~18-22 ppm), the chloromethyl carbon (~45-50 ppm), the trifluoromethyl carbon (a quartet centered around ~120-125 ppm due to ¹JCF coupling), and the six distinct carbons of the substituted pyridine ring.

-

¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF3 group, with a chemical shift typically observed around -60 to -70 ppm relative to CFCl₃.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at m/z 209 and a prominent M+2 peak at m/z 211 with an intensity approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation pathways would likely include the loss of a chlorine radical (M-35) and cleavage of the chloromethyl group (M-49).

Synthesis and Manufacturing

The synthesis of trifluoromethylpyridines can be achieved through several established methodologies, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct trifluoromethylation of a pre-formed pyridine ring.[1][2] However, for 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine, the most direct and industrially scalable approach involves the selective chlorination of the corresponding methyl-substituted precursor, 2,3-dimethyl-6-(trifluoromethyl)pyridine.

This transformation is typically accomplished via a free-radical halogenation mechanism, where a radical initiator is used to selectively activate the benzylic-like methyl group at the C3 position over the C2-methyl group, which is sterically shielded and electronically deactivated by the adjacent nitrogen atom.

Caption: Proposed workflow for the synthesis of the title compound.

Exemplary Synthetic Protocol

Causality: This protocol utilizes N-Chlorosuccinimide (NCS) as a chlorinating agent, which provides a controlled source of chlorine radicals upon initiation. AIBN is chosen as the initiator due to its predictable decomposition at moderate temperatures, minimizing side reactions. An inert solvent like carbon tetrachloride or acetonitrile is used to prevent participation in the reaction.

-

Preparation: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,3-dimethyl-6-(trifluoromethyl)pyridine (1.0 eq).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 eq).

-

Solvent: Add anhydrous carbon tetrachloride or acetonitrile to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction: Heat the mixture to reflux (approx. 77-82°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is dominated by the reactivity of the chloromethyl group. This group functions as a potent electrophile, readily participating in nucleophilic substitution reactions (SN2). The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzylic carbon, making it highly reactive towards a wide range of nucleophiles.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine [cymitquimica.com]

- 6. 1211525-96-0|3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine|BLDpharm [bldpharm.com]

Navigating the Synthesis and Application of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylpyridines

Nomenclature and Isomerism: A Complex Landscape

The substitution pattern on the pyridine ring is critical to the chemical and biological properties of (chloromethyl)-methyl-(trifluoromethyl)pyridines. The specific isomer requested, 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine, is one of several possible arrangements. It is crucial for researchers to be precise with nomenclature and CAS numbers to ensure the correct starting materials are used.

Below is a table of some related isomers and their corresponding CAS numbers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Chloromethyl)-6-(trifluoromethyl)pyridine | 387350-63-2 | C7H5ClF3N | 195.57 |

| 2-Methyl-6-(trifluoromethyl)pyridine | 1620-72-0 | C7H6F3N | 161.12 |

| 2-Chloro-6-(trichloromethyl)pyridine | 1929-82-4 | C6H3Cl4N | 230.91 |

Physicochemical Properties and Characterization

The physicochemical properties of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine and its isomers are key to their handling, reactivity, and pharmacokinetic profiles.

| Property | Value (Predicted or Measured for Isomers) | Source |

| Boiling Point | 92-94°C @ 68mm Hg (for 3-(Chloromethyl)-6-(trifluoromethyl)pyridine) | |

| Density | 1.355 ± 0.06 g/cm³ (Predicted for 3-(Chloromethyl)-6-(trifluoromethyl)pyridine) | |

| pKa | 1.55 ± 0.30 (Predicted for 3-(Chloromethyl)-6-(trifluoromethyl)pyridine) | |

| Appearance | Pale yellow solid (for 3-(Chloromethyl)-6-(trifluoromethyl)pyridine) |

Synthesis Strategies: Building the Core Scaffold

The synthesis of trifluoromethylpyridines can be approached through several strategic routes. The two most common methods involve either a chlorine/fluorine exchange reaction on a pre-formed trichloromethylpyridine or the construction of the pyridine ring from a trifluoromethyl-containing building block.

A plausible synthetic route to 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine could involve the chlorination of the corresponding hydroxymethylpyridine, which itself can be synthesized through a multi-step process.

Caption: General synthetic workflow for 3-(chloromethyl)pyridine derivatives.

A common method for producing trifluoromethylpyridines is through the halogen exchange of a trichloromethylpyridine precursor. This process typically involves reacting the trichloromethyl compound with a fluorine source, such as hydrogen fluoride.

Reactivity and Chemical Transformations: The Versatile Chloromethyl Group

The chloromethyl group at the 3-position is a highly versatile functional handle for further molecular elaboration. It is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. This reactivity is fundamental to its utility as a building block in drug discovery.

The general mechanism for nucleophilic substitution is an S_N2 reaction, where a nucleophile displaces the chloride ion.

Caption: S_N2 reaction at the chloromethyl group.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the synthesis of 3-(aminomethyl)pyridine derivatives from a 3-(chloromethyl)pyridine precursor.

Materials:

-

3-(Chloromethyl)pyridine derivative (1.0 equivalent)

-

Primary or secondary amine (1.2 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the amine and potassium carbonate in DMF, add the 3-(chloromethyl)pyridine derivative.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Research and Development

Trifluoromethylpyridine derivatives are prevalent in both the pharmaceutical and agrochemical industries due to their favorable biological activities.

-

Pharmaceuticals: The trifluoromethylpyridine scaffold is a key component in a number of FDA-approved drugs. The unique properties of the -CF3 group can lead to improved drug efficacy and pharmacokinetics. For instance, derivatives of trifluoromethylpyridines have been investigated for their potential as anticancer agents by targeting specific kinases involved in tumor growth.

-

Agrochemicals: A significant number of modern pesticides contain a trifluoromethylpyridine moiety. These compounds have demonstrated potent insecticidal, herbicidal, and fungicidal activities. For example, 2-chloro-6-(trichloromethyl)pyridine is an important intermediate in the production of the broad-spectrum insecticide chlorfenapyr.

Safety and Handling

Halogenated pyridine derivatives should be handled with care, following standard laboratory safety procedures.

Personal Protective Equipment (PPE):

-

Gloves: Wear solvent-resistant gloves, such as nitrile gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat should be worn to protect from skin contact.

-

Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Keep away from sources of ignition as pyridine derivatives can be flammable.

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Safety Data Sheet

An In-depth Technical Guide to 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine, a key building block in contemporary medicinal chemistry and drug development. We will delve into its molecular structure, elucidate its synthesis through logical and efficient pathways, detail its analytical characterization, and explore its applications as a versatile intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the strategic utilization of this important trifluoromethylated pyridine derivative.

Introduction: The Strategic Importance of Trifluoromethylpyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of numerous biologically active molecules, prized for its unique structural and electronic properties that allow for fine-tuning of drug candidates.[1] The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules often confers significant advantages in drug design.[2] These benefits include increased lipophilicity, which can enhance membrane permeability, improved metabolic stability by blocking potential sites of oxidation, and altered electronic properties that can modulate binding affinity to target proteins.[2]

3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine emerges as a particularly valuable intermediate, combining the advantageous properties of the trifluoromethylpyridine core with a reactive chloromethyl group. This functional handle provides a direct avenue for the introduction of the pyridine moiety into larger, more complex molecular architectures through various nucleophilic substitution reactions. This versatility makes it a sought-after building block in the synthesis of novel therapeutic agents across a range of disease areas, including oncology and inflammatory diseases.[1][2]

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is paramount for its effective use.

| Property | Value | Source |

| Molecular Formula | C8H7ClF3N | [3] |

| Molecular Weight | 209.60 g/mol | [4] |

| Appearance | Solid (typical) | [5] |

| SMILES | CC1=C(C=CC(=N1)C(F)(F)F)CCl | [3] |

| InChI | InChI=1S/C8H7ClF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3 | [3] |

Synthesis of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine: A Step-by-Step Protocol

The synthesis of 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is typically achieved through a two-step process starting from the corresponding hydroxymethylpyridine. This approach ensures high yields and purity of the final product.

Experimental Workflow: From Alcohol to Chloromethyl

Caption: Synthetic workflow for the preparation of 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine.

Step 1: Synthesis of the Precursor, 2-Methyl-6-(trifluoromethyl)pyridine-3-methanol

The synthesis of the alcohol precursor is a critical first step. While various methods exist for the creation of substituted pyridine methanols, a common route involves the reduction of the corresponding carboxylic acid or ester. For instance, 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid can be reduced to (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol using a reducing agent like borane-THF complex.[6]

Step 2: Chlorination of 2-Methyl-6-(trifluoromethyl)pyridine-3-methanol

Principle: The conversion of the primary alcohol to the corresponding chloride is a classic nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation due to the clean nature of the reaction, where the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed.

Detailed Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-methyl-6-(trifluoromethyl)pyridine-3-methanol[7][8] in an appropriate anhydrous solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Thionyl chloride is added dropwise to the stirred solution at 0 °C (ice bath). The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure. The residue is then carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic and Chromatographic Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | The spectrum should show characteristic signals for the methyl protons, the chloromethyl protons, and the aromatic protons on the pyridine ring, with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Confirmation of the carbon skeleton. | The spectrum will display distinct signals for each carbon atom in the molecule, including the trifluoromethyl carbon. |

| GC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the gas chromatogram indicates high purity. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[9] |

| FT-IR | Identification of functional groups. | The spectrum will exhibit characteristic absorption bands for the C-Cl bond, C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=N bonds of the pyridine ring.[9] |

Rationale for Technique Selection:

-

NMR (¹H and ¹³C): Provides unambiguous structural information, confirming the connectivity of atoms within the molecule.

-

GC-MS: Offers a powerful combination of separation (GC) and identification (MS), allowing for both purity determination and confirmation of the molecular weight.[10]

-

FT-IR: A rapid and straightforward method to verify the presence of key functional groups, complementing the data from NMR and MS.[11]

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The presence of the reactive chloromethyl group makes 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine a highly valuable intermediate for the synthesis of a diverse range of complex molecules.[1][12] It serves as an electrophilic building block that can readily react with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Illustrative Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor

Caption: General reaction scheme illustrating the use of 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine in the synthesis of a potential kinase inhibitor.

In this example, the chloromethyl group acts as an electrophilic site for a nucleophilic attack by a functional group (e.g., an amine, thiol, or phenol) on a core molecular scaffold. This reaction efficiently couples the trifluoromethylpyridine moiety to the core, a common strategy in the development of kinase inhibitors where the pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are imperative when handling 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine and its precursors.

-

Hazard Identification: Based on data for similar compounds, it is expected to be an irritant to the eyes, skin, and respiratory system.[13][14] It may be harmful if swallowed or inhaled.[13][15]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a trifluoromethylated pyridine core and a reactive chloromethyl handle provides medicinal chemists with a versatile and powerful tool for the synthesis of novel and complex therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is crucial for unlocking its full potential in the ongoing quest for new and improved medicines.

References

- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Aldrich 323322 - SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.

- (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol synthesis. (n.d.). Chemicalbook.

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(16), 9035-9037.

- Haga, T., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-123.

- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine AldrichCPR. (n.d.). Sigma-Aldrich.

- 3-(CHLOROMETHYL)-6-(TRIFLUOROMETHYL)PYRIDINE. (2023, April 23). ChemicalBook.

- Safety Data Sheet - 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine. (2024, November 1). Aaronchem.

- SAFETY DATA SHEET - 2-Amino-6-(trifluoromethyl)pyridine. (2025, December 26). Fisher Scientific.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI.

- 2-Chloro-6-(trifluoromethyl)pyridine. (n.d.). PubChem.

- Material Safety Data Sheet - 2-Chloro-3-(trifluoromethyl)pyridine, 98+%. (n.d.). Cole-Parmer.

- Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. (n.d.). ResearchGate.

- SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. (n.d.). TCI Chemicals.

- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine. (n.d.). Santa Cruz Biotechnology.

- Synthesis of 6-trifluoromethyl pyridine derivatives. (n.d.). ResearchGate.

- 3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine. (n.d.). BLDpharm.

- Preparation of (trifluoromethyl)pyridines. (1987). Google Patents.

- 2-METHYL-6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL. (2023, May 4). ChemicalBook.

- Preparation of trifluoromethylpyridines. (1984). European Patent Office.

- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (2015). Google Patents.

- Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. (2012). Journal of Pharmaceutical and Biomedical Analysis, 67-68, 113-119.

- Pyridine methanol chlorinations. (n.d.). ResearchGate.

- 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine. (n.d.). PubChemLite.

- [2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanol. (n.d.). Santa Cruz Biotechnology.

- [2-(Trifluoromethyl)pyridin-3-yl]methanol. (n.d.). PubChem.

- Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. (2012). Journal of Pharmaceutical and Biomedical Analysis, 67-68, 113-119.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences, 5(2).

- 2-Methyl-6-(trifluoromethyl)pyridine. (n.d.). PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 4. 1211525-96-0|3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine|BLDpharm [bldpharm.com]

- 5. 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol synthesis - chemicalbook [chemicalbook.com]

- 7. 2-METHYL-6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 113265-44-4 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 10. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. aaronchem.com [aaronchem.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

Spectroscopic Blueprint of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine: A Technical Guide for Advanced Drug Development

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the predicted spectroscopic characteristics of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine, a compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a vital resource for researchers, enabling them to anticipate, interpret, and validate the spectroscopic data of this and structurally related compounds, thereby accelerating the drug development pipeline.

Introduction: The Significance of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The unique substitution pattern of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine imparts a distinct combination of steric and electronic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloromethyl moiety provides a reactive handle for further synthetic transformations, making it a versatile intermediate in the synthesis of complex drug candidates.[1] A thorough understanding of its spectroscopic signature is, therefore, crucial for its unambiguous identification, purity assessment, and the characterization of its downstream products.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to each unique proton environment.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 1H | H-4 |

| ~7.5-7.7 | Doublet | 1H | H-5 |

| ~4.7-4.9 | Singlet | 2H | -CH₂Cl |

| ~2.6-2.8 | Singlet | 3H | -CH₃ |

Rationale and Causality of Predicted Chemical Shifts

-

Aromatic Protons (H-4 and H-5): The pyridine ring protons are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing trifluoromethyl group at the 6-position will further deshield the adjacent H-5 proton. Conversely, the electron-donating methyl group at the 2-position will have a slight shielding effect on the adjacent protons. The coupling between the H-4 and H-5 protons, which are ortho to each other, will result in a doublet for each signal.[2]

-

Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group are adjacent to an electronegative chlorine atom, which will cause a significant downfield shift to approximately 4.7-4.9 ppm.[3][4] This signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (-CH₃): The protons of the methyl group at the 2-position will appear as a singlet in the upfield region, likely around 2.6-2.8 ppm. The attachment to the aromatic ring causes a downfield shift compared to a typical aliphatic methyl group.[5][6]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] Ensure the sample is fully dissolved; if not, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[9]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[10]

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C-2 |

| ~148-152 (quartet) | C-6 |

| ~138-142 | C-4 |

| ~120-125 | C-5 |

| ~120-125 (quartet) | -CF₃ |

| ~118-122 | C-3 |

| ~45-50 | -CH₂Cl |

| ~20-25 | -CH₃ |

Rationale and Causality of Predicted Chemical Shifts

-

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the substituents. The carbons directly attached to the nitrogen (C-2 and C-6) will be the most downfield. The carbon bearing the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will also be observed as a quartet and will be in the aromatic region.

-

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will be shifted downfield due to the electronegative chlorine atom.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal in the spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is expected to show characteristic absorption bands for the various bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2980-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃, -CH₂Cl) |

| 1600-1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| 1350-1100 | Strong | C-F stretching (from -CF₃ group)[1] |

| 800-700 | Strong | C-Cl stretch |

Rationale for IR Band Assignments

-

C-H Stretching: The aromatic C-H stretching vibrations are expected at higher wavenumbers than the aliphatic C-H stretches.[1]

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring provide a fingerprint region for this class of compounds.

-

C-F Stretching: The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.[1]

-

C-Cl Stretching: The C-Cl stretching vibration is expected in the lower wavenumber region of the spectrum.[11]

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[12]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[13]

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.

Logical Workflow for IR Spectroscopy

Caption: Workflow for IR spectroscopy.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z ≈ 225 (¹²C₈¹H₇³⁵Cl¹⁴N¹⁹F₃). The presence of chlorine will result in a characteristic M+2 isotopic peak at m/z ≈ 227 with an intensity of about one-third of the M⁺ peak.

-

Key Fragment Ions:

-

m/z ≈ 190: Loss of a chlorine radical ([M-Cl]⁺).

-

m/z ≈ 176: Loss of the chloromethyl radical ([M-CH₂Cl]⁺). This is a likely fragmentation pathway.[14]

-

m/z ≈ 156: Loss of the trifluoromethyl group ([M-CF₃]⁺).

-

m/z ≈ 91: A tropylium-like ion resulting from rearrangement and fragmentation of the pyridine ring.

-

Rationale for Fragmentation Pattern

Under electron ionization (EI) conditions, the molecule will be ionized to form a radical cation (M⁺).[15] This high-energy species will then undergo fragmentation.[16] The weakest bonds are most likely to cleave. The benzylic-like C-C bond between the pyridine ring and the chloromethyl group is susceptible to cleavage, as is the C-Cl bond. Loss of the stable trifluoromethyl radical is also a probable fragmentation pathway.

Experimental Protocol for Electron Ionization (EI)-Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[17]

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine. By leveraging established principles and data from analogous compounds, we have constructed a detailed and reasoned analysis of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The included experimental protocols offer a standardized approach for researchers to acquire and validate this data. This guide is intended to be a dynamic resource, to be refined as experimental data becomes publicly available, and to serve as a foundational tool for scientists and professionals in the field of drug development.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of Florida. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Sample Preparation. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

PubMed. (2009, November 19). Infrared spectra of the chloromethyl and bromomethyl cations in solid argon. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl... Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

-

OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2015, October 13). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Retrieved from [Link]

-

Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

ResearchGate. (2015, October 13). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 3-(trifluoromethyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H chemical shifts of the Methyl groups in 1, 2, 5, and 6 in.... Retrieved from [Link]

-

Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]

-

PubMed. (2024, April 2). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (n.d.). 136. Spectroscopic studies. Part II. The infrared spectra and structure of methoxyacetonitrile and chloromethyl methyl ether. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

mzCloud. (2016, February 15). 5 Trifluoromethyl 1 2 dihydropyridin 2 one. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxirane, (chloromethyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). Chloromethylmethyl ether - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

arXiv. (2020, February 27). Microwave Spectrum and Structure of 2-(Trifluoromethyl)pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Metabo-Pheresis. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (n.d.). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 4. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 1H NMR [m.chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. spectrabase.com [spectrabase.com]

- 7. organomation.com [organomation.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. depts.washington.edu [depts.washington.edu]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. Infrared spectra of the chloromethyl and bromomethyl cations in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. agilent.com [agilent.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine: Starting Materials and Core Methodologies

Introduction

3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is a key building block in the synthesis of various high-value agrochemicals and pharmaceuticals. The strategic placement of the chloromethyl, methyl, and trifluoromethyl groups on the pyridine ring imparts unique physicochemical properties that are crucial for the biological activity of the final products. This guide provides a comprehensive overview of the most practical and efficient synthetic routes to this important intermediate, with a focus on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Strategic Approaches to the Synthesis

The synthesis of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can be approached through several strategic disconnections. After a thorough review of the available literature and considering factors such as starting material availability, reaction efficiency, and scalability, two primary synthetic pathways have been identified as the most viable:

-

Route A: Functionalization of a Pre-formed Pyridine Ring. This is the most direct and recommended approach, starting from a commercially available, appropriately substituted pyridine derivative.

-

Route B: Radical Chlorination of a Dimethylated Pyridine Precursor. This alternative route presents a different synthetic strategy but faces challenges in regioselectivity that must be carefully considered.

This guide will provide a detailed examination of both routes, with a primary focus on the more established and reliable Route A.

Route A: Functionalization of 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

This synthetic pathway is the preferred method due to the commercial availability of the key starting material, 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]. This significantly streamlines the overall synthesis, making it more time and cost-effective for laboratory and potential pilot-scale production. The synthesis can be broken down into two key transformations: the reduction of the carboxylic acid to a hydroxymethyl group, followed by chlorination.

Workflow for Route A

Caption: Synthetic workflow for Route A.

Step 1: Reduction of 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

The reduction of a carboxylic acid to an alcohol is a fundamental transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can directly accomplish this, they are often pyrophoric and require stringent anhydrous conditions. A safer and more practical approach for this substrate involves a two-step sequence: esterification of the carboxylic acid followed by reduction of the resulting ester with a milder reducing agent like sodium borohydride (NaBH₄)[2].

Protocol 1: Esterification and Reduction

-

Esterification:

-

To a solution of 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

-

-

Reduction:

-

Dissolve the crude methyl ester in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and methanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 3-hydroxymethyl-2-methyl-6-(trifluoromethyl)pyridine can be purified by column chromatography on silica gel.

-

Step 2: Chlorination of 3-Hydroxymethyl-2-methyl-6-(trifluoromethyl)pyridine

The conversion of the hydroxymethyl group to a chloromethyl group can be effectively achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation[3][4].

Protocol 2: Chlorination with Thionyl Chloride

-

To a solution of 3-hydroxymethyl-2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform, add thionyl chloride (1.1-1.5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can be purified by column chromatography or distillation under reduced pressure to yield the final product.

| Parameter | Esterification & Reduction | Chlorination |

| Starting Material | 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | 3-Hydroxymethyl-2-methyl-6-(trifluoromethyl)pyridine |

| Key Reagents | Methanol, Sulfuric Acid, Sodium Borohydride | Thionyl Chloride |

| Typical Yield | 80-90% (over two steps) | >90% |

| Key Considerations | Esterification is necessary for the use of NaBH₄. | Thionyl chloride is corrosive and moisture-sensitive; the reaction should be performed in a well-ventilated fume hood. |

Route B: Radical Chlorination of 2,3-Dimethyl-6-(trifluoromethyl)pyridine

This alternative synthetic strategy involves the direct chlorination of a methyl group on a pre-existing 2,3-dimethyl-6-(trifluoromethyl)pyridine ring. While potentially offering a more convergent synthesis, this route is contingent on two critical factors: the efficient synthesis of the starting material and the ability to control the regioselectivity of the radical chlorination.

Workflow for Route B

Caption: Synthetic workflow for Route B, highlighting the potential for side product formation.

Challenges in Starting Material Synthesis

The synthesis of 2,3-dimethyl-6-(trifluoromethyl)pyridine is not as straightforward as the starting material for Route A. It would likely involve a multi-step sequence, potentially starting from a simpler lutidine and introducing the trifluoromethyl group, or building the ring from acyclic precursors. This initial investment in synthesizing the starting material makes this route less attractive from an efficiency standpoint.

Regioselectivity of Radical Chlorination

The key challenge in this route is controlling the regioselectivity of the radical chlorination. The reaction of 2,3-dimethyl-6-(trifluoromethyl)pyridine with a radical chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas under UV irradiation, can potentially lead to the chlorination of either the 2-methyl or the 3-methyl group.

The directing effects on the pyridine ring are complex. The nitrogen atom is electron-withdrawing and can influence the stability of the radical intermediates formed upon hydrogen abstraction from the methyl groups[5]. Generally, radical halogenation is less selective than electrophilic or nucleophilic substitution[6][7]. The strong electron-withdrawing trifluoromethyl group at the 6-position will also exert a significant influence on the electron density of the ring and the stability of the benzylic radicals. It is plausible that a mixture of isomers would be formed, necessitating a challenging purification step and reducing the overall yield of the desired product.

Protocol 3: Radical Chlorination (Hypothetical)

-

Dissolve 2,3-dimethyl-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like carbon tetrachloride or dichloromethane.

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN), and a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.2 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere and irradiate with a UV lamp.

-

Monitor the reaction by GC-MS to assess the product distribution.

-

Upon consumption of the starting material, cool the reaction, filter off any solid byproducts, and wash the filtrate with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

The resulting mixture of chlorinated isomers would require careful separation by fractional distillation or preparative chromatography.

Conclusion

For the synthesis of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine, the functionalization of a pre-formed pyridine ring (Route A) is the most practical and efficient method. The commercial availability of 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid provides a significant advantage, allowing for a straightforward, two-step conversion to the final product with high overall yield. While the radical chlorination of 2,3-dimethyl-6-(trifluoromethyl)pyridine (Route B) presents an alternative, it is hampered by the challenges of starting material synthesis and the likely lack of regioselectivity in the key chlorination step. For researchers and drug development professionals requiring a reliable and scalable synthesis of this important intermediate, Route A is the highly recommended pathway.

References

- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Google Patents. (2012). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

-

Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines. Retrieved from [Link]

-

YouTube. (2020). Regioselectivity of Radical Halogenation. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 4. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]

- 5. Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated ... - Rajesh Thapa - Google Books [books.google.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

discovery and history of trifluoromethylpyridine derivatives

An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridine Derivatives

Introduction: The Fluorine Revolution in Pyridine Chemistry

The strategic introduction of fluorine into organic molecules has been a transformative force in modern chemistry, particularly in the life sciences. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound ability to modulate the physicochemical properties of a parent scaffold. When appended to a pyridine ring—a cornerstone of heterocyclic chemistry—the resulting trifluoromethylpyridine (TFMP) derivatives exhibit enhanced metabolic stability, increased lipophilicity, and altered electronic profiles that are highly desirable in the design of bioactive compounds.[1] This unique combination of properties has propelled TFMP derivatives from academic curiosities to indispensable building blocks in multi-billion dollar industries, most notably agrochemicals and pharmaceuticals.[2][3] This guide provides a technical overview of the historical discovery, the evolution of synthetic methodologies, and the pivotal applications that have cemented the importance of this compound class.

Chapter 1: The Genesis of Trifluoromethylpyridines

The journey of trifluoromethylated aromatics began not with pyridines, but with their carbocyclic cousins. In 1898, Frédéric Swarts reported the synthesis of benzotrifluoride from benzotrichloride using antimony trifluoride, a landmark achievement in organofluorine chemistry.[2] This foundational work laid the conceptual groundwork for future halogen exchange (Halex) reactions.

It took nearly half a century for this concept to be successfully applied to the pyridine nucleus. The first reported synthesis of a trifluoromethylpyridine occurred in 1947, employing a similar strategy: the chlorination of a methyl group on a picoline (methylpyridine) precursor, followed by fluorination.[2] This pioneering work demonstrated that the electron-deficient nature of the pyridine ring was compatible with the harsh conditions required for such transformations, opening the door for the exploration of this new chemical space. The initial syntheses were often low-yielding and required high temperatures and pressures, presenting significant challenges for industrial scale-up.[4]

Chapter 2: The Industrial Ascent: Evolving Synthetic Strategies

The growing demand for TFMP derivatives, driven by their potential applications, spurred significant innovation in synthetic chemistry. The evolution of manufacturing processes focused on increasing efficiency, yield, and safety while reducing cost.

The Workhorse Method: Halogen Exchange (Halex) Reactions

The most established and versatile route to TFMP derivatives is the multi-step synthesis starting from 3-picoline, culminating in a halogen exchange reaction. This pathway is the cornerstone for producing 2-chloro-5-(trifluoromethyl)pyridine, a critical intermediate for numerous agrochemicals.[2][5]

The process begins with the transformation of 3-picoline into 2-chloro-5-methylpyridine. This intermediate then undergoes radical chlorination to form 2-chloro-5-(trichloromethyl)pyridine. The crucial final step involves the fluorination of the trichloromethyl group using hydrogen fluoride (HF), often in the presence of a metal halide catalyst, to yield the desired trifluoromethyl product.[6][7]

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halex Reaction